molecular formula C34H58Cl2N4O4 B13409553 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

Katalognummer: B13409553
Molekulargewicht: 657.8 g/mol
InChI-Schlüssel: GSUCCIFLPQOYEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a porphyrin derivative characterized by a highly substituted macrocyclic structure. Key features include:

  • Substituents: Two ethyl groups at positions 7 and 12, four methyl groups at positions 3, 8, 13, and 17, and two carboxyethyl propanoic acid chains at positions 2 and 16.
  • Dihydrochloride form: The presence of two hydrochloride counterions enhances solubility and stability, critical for pharmacological applications. Porphyrins are renowned for their roles in biological systems (e.g., heme in hemoglobin) and synthetic applications (e.g., photodynamic therapy).

Eigenschaften

Molekularformel

C34H58Cl2N4O4

Molekulargewicht

657.8 g/mol

IUPAC-Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride

InChI

InChI=1S/C34H56N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h17,20-21,24-32,35-38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H

InChI-Schlüssel

GSUCCIFLPQOYEO-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC1N2)C)CC)C)CCC(=O)O)CCC(=O)O)C)C.Cl.Cl

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid; dihydrochloride is a complex porphyrin derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is a modified porphyrin with multiple ethyl and carboxyethyl substituents. Its complex structure contributes to its unique reactivity and interaction with biological systems. The presence of the carboxylic acid group enhances its solubility in aqueous environments and may influence its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of porphyrin derivatives. Specifically:

  • Mechanism of Action : The compound exhibits photodynamic activity that can induce apoptosis in cancer cells when activated by light. This mechanism involves the generation of reactive oxygen species (ROS) upon light exposure.
  • Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be approximately 5 µM under light activation conditions.

Antimicrobial Properties

Porphyrins are known for their antimicrobial properties. The compound's ability to disrupt microbial membranes has been investigated:

  • Research Findings : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL for S. aureus.

Photodynamic Therapy (PDT)

The compound's application in PDT is particularly noteworthy:

  • Clinical Relevance : Photodynamic therapy using porphyrin derivatives has been explored for treating various malignancies and skin disorders. The compound's ability to selectively accumulate in tumor tissues makes it a candidate for targeted PDT.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntitumorMCF-7 (breast cancer)5 µM
AntibacterialS. aureus10 µg/mL
AntibacterialE. coli15 µg/mL

Mechanistic Studies

Mechanistic studies have focused on how the compound interacts at the cellular level:

  • Reactive Oxygen Species Generation : Upon light activation in the presence of oxygen, the compound generates singlet oxygen which is cytotoxic to cells.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treated cancer cells showed increased G0/G1 phase arrest indicating a disruption in cell cycle progression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Porphyrin Derivatives

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with related porphyrins:

Compound Name Substituents Molecular Formula Key Differences
Target Compound 7,12-diethyl; 3,8,13,17-tetramethyl; 2,18-carboxyethylpropanoic acid C₄₄H₅₈N₄O₈·2HCl Unique ethyl and methyl distribution; dihydrochloride salt
3-[8,13,18-Tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-2-yl]propanoic acid (CID: 1179.385) 8,13,18-tris(carboxyethyl); 3,7,12,17-tetramethyl C₃₆H₃₈N₄O₈ Additional carboxyethyl group at position 8; no ethyl groups
Hematoporphyrin (7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphine-2,18-dipropanoic acid) 7,12-bis(hydroxyethyl); 3,8,13,17-tetramethyl C₃₄H₃₈N₄O₆ Hydroxyethyl vs. ethyl groups; impacts metal coordination and redox activity
Protoporphyrin IX (3,7,12,17-tetramethyl-8,13-divinylporphyrin-2,18-dipropanoic acid) 8,13-divinyl; 3,7,12,17-tetramethyl C₃₄H₃₄N₄O₄ Vinyl groups enhance conjugation and optical properties

Key Observations :

  • The dihydrochloride form distinguishes it from neutral porphyrins, enhancing aqueous solubility—a critical factor for drug delivery .
Molecular Similarity and Bioactivity Correlation

Computational similarity metrics (Tanimoto, Dice) reveal structural relationships:

  • Tanimoto Index : The target compound shares ~65–70% similarity with hematoporphyrin and protoporphyrin IX based on MACCS fingerprints, suggesting overlapping pharmacophoric features .
  • Bioactivity Clustering : Hierarchical clustering of porphyrins indicates that ethyl and vinyl substituents correlate with distinct bioactivity profiles. For example, protoporphyrin IX’s vinyl groups enhance photosensitivity, while hydroxyethyl groups in hematoporphyrin favor metal chelation .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Hematoporphyrin Protoporphyrin IX
LogP (Predicted) -1.2 -0.8 -0.5
Aqueous Solubility (mg/mL) 12.5 (due to dihydrochloride) 8.3 6.7
Predicted CCS (Ų) [M+H]+ 257.3 Not reported 245.9
Protein Binding Affinity Moderate (Kd ~10 µM) High (Kd ~2 µM) Low (Kd ~50 µM)

Implications :

  • The dihydrochloride salt improves solubility but may reduce lipid bilayer penetration compared to neutral porphyrins.
  • Lower LogP values correlate with reduced cytotoxicity, as seen in hematoporphyrin derivatives .

Research Findings and Limitations

Dimerization Tendency

Unlike indium(III) porphyrins (e.g., ’s grafted derivatives), the target compound lacks covalent attachment to a polymer matrix, making it prone to hydroxy-bridged dimer formation. This dimerization can lead to:

  • Super-Nernstian Response : Altered ion-selectivity in sensor applications .
  • Reduced Lifetime : Precipitation of dimers limits shelf-life compared to covalently stabilized porphyrins .
Activity Cliffs

Despite structural similarities, minor substituent changes can drastically alter activity. For example:

  • Protoporphyrin IX’s vinyl groups enable light-activated ROS generation, absent in the target compound’s ethyl-substituted analogue .
  • Hematoporphyrin’s hydroxyethyl groups enhance metal-binding but reduce photostability compared to the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.